molecular formula C36H42O8 B12808002 5,5'-Diisopropyl-1,1',6,6',7,7'-hexamethoxy-3,3'-dimethyl-2,2'-binaphthalene-8,8'-dicarbaldehyde CAS No. 27864-29-5

5,5'-Diisopropyl-1,1',6,6',7,7'-hexamethoxy-3,3'-dimethyl-2,2'-binaphthalene-8,8'-dicarbaldehyde

Cat. No.: B12808002
CAS No.: 27864-29-5
M. Wt: 602.7 g/mol
InChI Key: UBNXLZMXWUQSCB-UHFFFAOYSA-N
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Description

5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde is a complex organic compound with a unique structure It belongs to the binaphthalene family, characterized by two naphthalene units connected at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde involves multiple steps. Typically, the process starts with the preparation of the naphthalene units, followed by their functionalization and coupling. Common reagents used in the synthesis include methoxy groups, isopropyl groups, and aldehyde functionalities. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of aldehyde groups to carboxylic acids.

    Reduction: Reduction of aldehyde groups to alcohols.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the aldehyde groups results in the formation of carboxylic acids, while reduction leads to the formation of alcohols .

Scientific Research Applications

5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as aldehydes and methoxy groups, play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    6,6’,7,7’-Tetrahydroxy-1,1’-dimethoxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde: Similar structure but with different functional groups.

    8,8’-Diformyl-1,1’,7,7’-tetrahydroxy-5,5’-diisopropyl-6,6’-dimethoxy-3,3’-dimethyl-2,2’-binaphthalene: Another related compound with variations in functional groups.

Uniqueness

Its distinct structure allows for unique reactivity and interactions, making it a valuable compound for research and industrial applications .

Properties

CAS No.

27864-29-5

Molecular Formula

C36H42O8

Molecular Weight

602.7 g/mol

IUPAC Name

7-(8-formyl-1,6,7-trimethoxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trimethoxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C36H42O8/c1-17(2)25-21-13-19(5)27(33(41-9)29(21)23(15-37)31(39-7)35(25)43-11)28-20(6)14-22-26(18(3)4)36(44-12)32(40-8)24(16-38)30(22)34(28)42-10/h13-18H,1-12H3

InChI Key

UBNXLZMXWUQSCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)OC)OC)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)OC)OC)C(C)C)OC)OC

Origin of Product

United States

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